2-Bromo-1,3-dichloro-4,5-dinitrobenzene
Description
Properties
IUPAC Name |
2-bromo-1,3-dichloro-4,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2O4/c7-4-2(8)1-3(10(12)13)6(5(4)9)11(14)15/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPRBUMPNQFGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-1,3-dichloro-4,5-dinitrobenzene
- CAS No.: 99979-71-2
- Molecular Formula : C₆HBrCl₂N₂O₄
- Molecular Weight : 315.895 g/mol .
Synthesis and Key Properties: This compound is synthesized via nitration and halogenation of benzene derivatives. Its structure features bromine (Br), chlorine (Cl), and nitro (NO₂) groups at positions 1, 2, 3, 4, and 5, creating a highly electron-deficient aromatic system. This substitution pattern significantly impacts its physicochemical properties and reactivity.
Substituent Effects on Physicochemical Properties
Electron-withdrawing groups (EWGs) like Cl and NO₂ reduce electron density on the aromatic ring, influencing solubility, stability, and reactivity. Below is a comparative analysis with structurally related brominated benzene derivatives:
Key Observations :
- Solubility: EWGs (Cl, NO₂) in the target compound likely reduce water solubility compared to amino- or methoxy-substituted analogs. For example, 2-bromo-1,3-dimethylbenzene exhibits a solubility cutoff at 0.10 mmol/L, linked to its inability to modulate GABAA receptors .
- Stability : Nitro groups enhance thermal and oxidative stability but may increase sensitivity to explosive decomposition under extreme conditions.
Reactivity in Chemical Reactions
The positions and types of substituents dictate regioselectivity in further reactions:
Electrophilic Substitution
- Target Compound : Multiple EWGs deactivate the ring, making electrophilic substitution challenging. Nitro groups direct incoming electrophiles to meta positions relative to themselves, but steric hindrance from Cl and Br may limit reactivity.
- Comparison with 4-Bromo-1,2-diaminobenzene: Amino groups activate the ring, facilitating electrophilic substitution (e.g., nitration, sulfonation) at ortho/para positions .
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